molecular formula C21H20ClN3O3 B2921552 ethyl 4-{[(2-chlorophenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 922121-34-4

ethyl 4-{[(2-chlorophenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2921552
CAS No.: 922121-34-4
M. Wt: 397.86
InChI Key: VRSUTNJPCCIMPV-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2-chlorophenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with various functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2-chlorophenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyridazine ring, followed by the introduction of the 2-chlorophenyl and 4-methylphenyl groups. Common reagents used in these reactions include various chlorinating agents, amines, and carboxylates. The reaction conditions may involve refluxing in organic solvents, such as methanol or ethanol, under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2-chlorophenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-{[(2-chlorophenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-{[(2-chlorophenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[(2-bromophenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Ethyl 4-{[(2-fluorophenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Ethyl 4-{[(2-iodophenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Uniqueness

Ethyl 4-{[(2-chlorophenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of the 2-chlorophenyl group, which can influence its reactivity and biological activity. This compound’s specific substitution pattern and functional groups make it distinct from other similar compounds, potentially leading to different chemical behaviors and applications .

Properties

IUPAC Name

ethyl 4-[(2-chlorophenyl)methylamino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-3-28-21(27)20-18(23-13-15-6-4-5-7-17(15)22)12-19(26)25(24-20)16-10-8-14(2)9-11-16/h4-12,23H,3,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSUTNJPCCIMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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